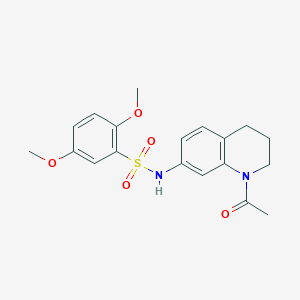
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide, also known as ADQ, is a chemical compound that has been extensively studied for its potential use in scientific research. ADQ is a sulfonamide derivative that has been shown to possess a variety of interesting biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Scientific Research Applications
Anticancer Activity
Several studies have focused on the synthesis and evaluation of quinoline and sulfonamide derivatives for anticancer properties. For instance, sulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against various cancer cell lines, suggesting their potential utility as anticancer agents. These compounds often undergo rigorous structure-activity relationship (SAR) analysis to optimize their anticancer efficacy (Ghorab et al., 2008; Żołnowska et al., 2018).
Antimicrobial Activity
The antimicrobial properties of quinoline and sulfonamide hybrids have been extensively studied. These compounds exhibit significant activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. The structure of these compounds, particularly the presence of sulfonamide and quinoline moieties, plays a crucial role in their antimicrobial efficacy (Diaconu et al., 2020).
Enzyme Inhibition
Quinoline-sulfonamide derivatives have also been investigated for their ability to inhibit specific enzymes, such as cholinesterases, which are relevant to diseases like Alzheimer's. These compounds have shown dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting their potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2020).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)19-12-16(25-2)8-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODBEPGZSFTBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
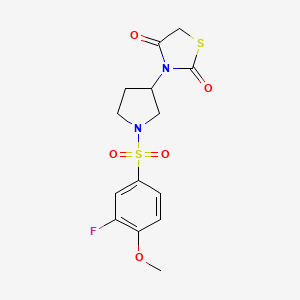
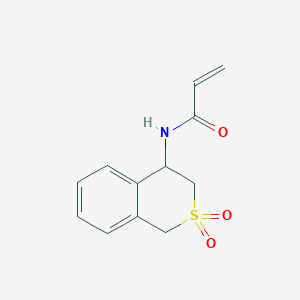
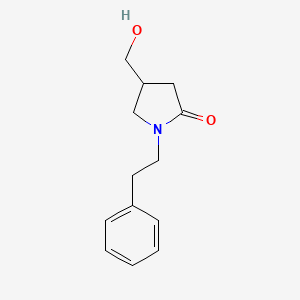
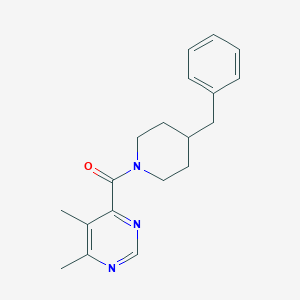
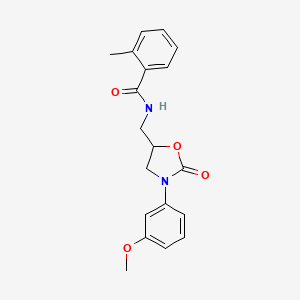
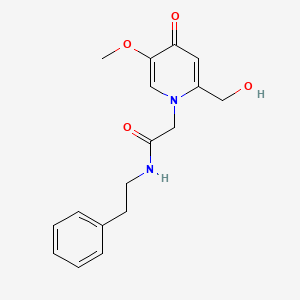
![Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B2572031.png)
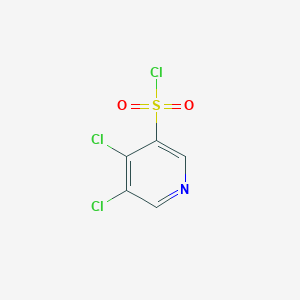
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)
![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)
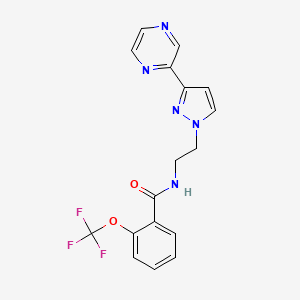
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
![(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2572039.png)
